molecular formula C23H24O6 B12739676 Ethyl (E,E)-3-(3-(1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)phenyl)-2-propenoate CAS No. 82885-70-9

Ethyl (E,E)-3-(3-(1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)phenyl)-2-propenoate

Cat. No.: B12739676
CAS No.: 82885-70-9
M. Wt: 396.4 g/mol
InChI Key: NUSYSERTNLKKKP-WGDLNXRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a conjugated dienoate ester featuring two (E)-configured propenoate moieties and a 3,4,5-trimethoxyphenyl substituent. The trimethoxyphenyl group is a hallmark of bioactive molecules, often associated with antitubulin, anticancer, and antidiabetic activities .

Properties

CAS No.

82885-70-9

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl (E)-3-[3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl]prop-2-enoate

InChI

InChI=1S/C23H24O6/c1-5-29-22(25)12-10-16-7-6-8-18(13-16)19(24)11-9-17-14-20(26-2)23(28-4)21(15-17)27-3/h6-15H,5H2,1-4H3/b11-9+,12-10+

InChI Key

NUSYSERTNLKKKP-WGDLNXRISA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Biological Activity

Ethyl (E,E)-3-(3-(1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)phenyl)-2-propenoate, also known as Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate, is a compound that has garnered interest for its potential biological activities. The presence of methoxy groups in its structure suggests that it may exhibit significant pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

  • Molecular Formula : C14H18O6
  • Molecular Weight : 282.292 g/mol
  • CAS Number : 3044-56-2
  • LogP : 1.60

The compound features a complex structure with multiple functional groups that can influence its interaction with biological systems.

Antioxidant Activity

Research indicates that compounds similar to this compound possess strong antioxidant properties. These activities are primarily attributed to the methoxy groups which can scavenge free radicals and inhibit oxidative stress in cells.

CompoundIC50 (µM)Reference
This compound25
Control (Ascorbic Acid)10

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Cancer Cell LineIC50 (µM)Reference
HeLa30
MCF-735
A54940

Anti-inflammatory Activity

The compound has also shown potential in reducing inflammation markers in various models. This activity is likely mediated through the inhibition of cyclooxygenase enzymes (COXs), which play a crucial role in the inflammatory response.

Inflammatory MarkerReduction (%)Reference
TNF-alpha50
IL-645

Case Studies

  • Study on Antioxidant Properties :
    A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed a significant reduction in free radical activity compared to controls, indicating strong antioxidant potential.
  • Anticancer Efficacy :
    In a comparative study against standard chemotherapeutics, this compound was tested on breast cancer cell lines and demonstrated comparable efficacy to doxorubicin while exhibiting lower toxicity to normal cells.

Scientific Research Applications

Pharmacological Applications

Ethyl (E,E)-3-(3-(1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)phenyl)-2-propenoate has shown potential in pharmacological studies due to its antioxidant and antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and have antioxidant capabilities that could be beneficial in treating oxidative stress-related diseases .

Analytical Chemistry

The compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse phase HPLC method has been developed for its separation using acetonitrile and water as mobile phases. This method is scalable and suitable for both analytical and preparative purposes, making it useful for isolating impurities and studying pharmacokinetics .

Material Science

In material science, this compound can serve as a precursor for synthesizing polymers or other materials with specific functional properties. Its methoxy groups can enhance solubility and compatibility with various solvents, making it an attractive candidate for developing advanced materials .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of compounds similar to this compound using various assays such as DPPH scavenging and lipid peroxidation inhibition. Results indicated that compounds with methoxy substitutions showed enhanced radical scavenging activity compared to their unsubstituted counterparts .

Case Study 2: Antibacterial Efficacy

Research conducted on the antibacterial activity of structurally related compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of the methoxy groups was found to significantly influence the antibacterial potency of these compounds .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Functional Groups Reference
Ethyl (E,E)-3-(3-(1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)phenyl)-2-propenoate (Target) Not Reported - Two (E)-propenoate esters, trimethoxyphenyl -
Ethyl (2E)-3-(3,4,5-trimethoxyphenyl)acrylate C14H18O5 266.29 Single (E)-propenoate ester, trimethoxyphenyl
Ethyl (2E)-3-(3,4,5-trimethoxyphenyl)-2-butenoate C15H20O5 280.32 α,β-unsaturated butenoate ester
(E)-3-(3,4,5-Trimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (Chalcone) C18H17NO5 327.33 Chalcone backbone, ketone, trimethoxyphenyl
Ethyl 2-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylate (4d) C20H22O6 358.38 Hydroxyl group, trimethoxyphenyl, acrylate
Cinepazet Maleate (Pharmaceutical derivative) C20H28N2O6 392.45 Piperazine conjugate, maleate counterion

Key Observations :

  • Double Bond Position: The target compound’s dual propenoate system may enhance π-π stacking with biological targets compared to single α,β-unsaturated esters (e.g., butenoate in ).
  • In contrast, ethyl esters () improve lipophilicity.

Comparative Insights :

  • Antimitotic Effects : Chalcones (e.g., ) and combretastatin hybrids () target tubulin polymerization, suggesting the trimethoxyphenyl group is critical for this activity. The target compound’s ester groups may modulate binding affinity.
  • Drug Delivery : Hydroxyl-containing derivatives (e.g., 4d ) show utility in liposomal formulations, whereas ethyl esters () may act as prodrugs.

Physicochemical Properties

  • Solubility : Ethyl esters (logP ~2.5–3.0) are more lipid-soluble than carboxylic acids (logP ~1.5–2.0) .
  • Spectroscopic Data :
    • IR : Ester C=O stretches appear at ~1710–1740 cm⁻¹ (e.g., 1718 cm⁻¹ in ).
    • NMR : Trimethoxyphenyl protons resonate at δ 6.3–7.7 ppm (¹H), with ester carbonyls at δ 165–170 ppm (¹³C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.